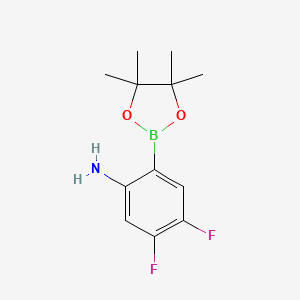![molecular formula C21H22N2O3 B2383742 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide CAS No. 898454-36-9](/img/structure/B2383742.png)
3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticoagulant Activity
Apixaban is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It was initially developed as an anticoagulant to prevent and treat thromboembolic disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation. Its mechanism of action involves inhibiting factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .
Stroke Prevention in Atrial Fibrillation
Atrial fibrillation (AF) is a common cardiac arrhythmia associated with an increased risk of stroke. Apixaban has been extensively studied in clinical trials and has demonstrated efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular AF. Its favorable safety profile, predictable pharmacokinetics, and convenient oral dosing make it a preferred choice for stroke prevention in this patient population .
Treatment and Prevention of Venous Thromboembolism (VTE)
Apixaban is also indicated for the treatment and prevention of VTE, including DVT and PE. It has shown comparable efficacy to other anticoagulants while minimizing bleeding risks. Its predictable pharmacokinetics allow for fixed dosing without the need for routine monitoring, simplifying patient management .
Postoperative Prophylaxis
In surgical patients at high risk for VTE, apixaban has been investigated as a prophylactic agent. Its use after orthopedic surgeries (such as hip or knee replacement) has demonstrated efficacy in preventing thromboembolic events without significantly increasing bleeding complications .
Cancer-Associated Thrombosis
Emerging evidence suggests that apixaban may play a role in preventing and treating cancer-associated thrombosis. Cancer patients are at increased risk of developing VTE due to hypercoagulability. Apixaban’s oral administration and favorable safety profile make it an attractive option for long-term anticoagulation in this population .
Renal Impairment Considerations
Apixaban undergoes renal elimination, and its pharmacokinetics are affected by renal function. Researchers have explored dose adjustments in patients with renal impairment to optimize safety and efficacy. Understanding the drug’s behavior in different renal conditions is crucial for personalized dosing strategies .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-7-4-14(5-8-18)6-9-19(24)22-17-11-15-3-2-10-23-20(25)13-16(12-17)21(15)23/h4-5,7-8,11-12H,2-3,6,9-10,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCMJYIRXCQNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

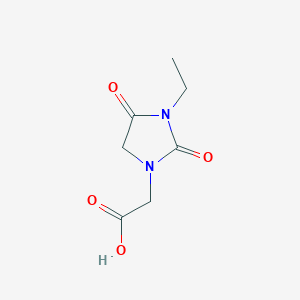
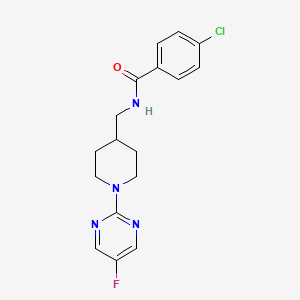
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)

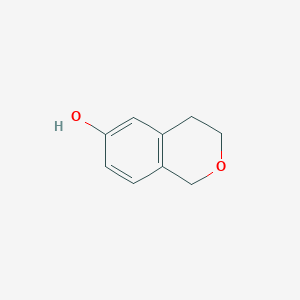
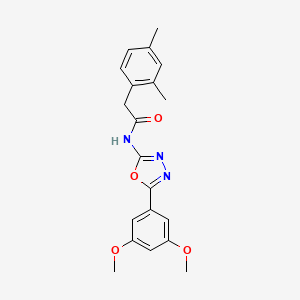
![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
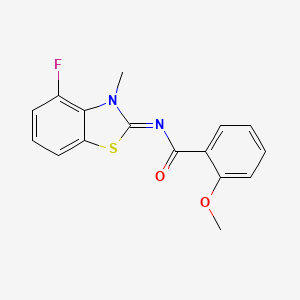
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)
